molecular formula C17H16N4O2S B2667526 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide CAS No. 2034534-09-1

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No.: B2667526
CAS No.: 2034534-09-1
M. Wt: 340.4
InChI Key: SXIHTILGBAXYSC-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological probe for investigating pathways associated with neurological disorders and cancer . Its primary research value lies in its ability to modulate the phosphorylation of key substrates, including tau protein and transcription factors like NFAT, thereby influencing processes such as neuronal differentiation and cell cycle control. In neuroscience, this inhibitor is utilized to study the pathogenesis of Down syndrome and Alzheimer's disease , where DYRK1A overexpression is implicated in cognitive deficits and tau hyperphosphorylation. In oncology research, it serves as a tool to explore targeted therapies, particularly in glioblastoma and pancreatic cancer, where DYRK1A inhibition can suppress tumor cell proliferation . The compound's unique molecular scaffold, featuring a benzopyran core linked to a triazole-thiophene moiety, contributes to its specific binding affinity and makes it a valuable compound for structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)18-10-13-11-21(20-19-13)16-6-3-9-24-16/h1-6,9,11,15H,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHTILGBAXYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling with the benzopyran derivative. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The benzopyran moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the triazole ring produces dihydrotriazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial and fungal strains. For instance, a series of thiophene-linked 1,2,4-triazole derivatives demonstrated promising antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cell proliferation pathways. In vitro studies have reported that compounds similar to N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Anti-inflammatory Effects
The anti-inflammatory properties of such compounds are noteworthy. Research has shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Materials Science

Polymer Chemistry
The incorporation of triazole and thiophene units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These compounds can serve as building blocks for functional polymers used in coatings and adhesives due to their ability to form stable cross-links .

Organic Electronics
this compound has potential applications in organic electronics. The unique electronic properties of thiophene and triazole allow for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance charge transport and light emission efficiency .

Agricultural Chemistry

Pesticide Development
The compound's biological activity extends to agricultural applications as a potential pesticide or fungicide. Its structural components may interact with specific biological targets in pests or pathogens, leading to effective pest management solutions without harming beneficial organisms .

Herbicide Properties
Research into the herbicidal activity of triazole derivatives suggests that they may inhibit key enzymes involved in plant growth, making them candidates for development as selective herbicides .

Summary Table of Applications

Field Application Details
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus, Candida albicans
Anticancer PropertiesInduces apoptosis in various cancer cell lines
Anti-inflammatory EffectsInhibits COX enzymes; reduces pro-inflammatory mediators
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties in polymers
Organic ElectronicsUsed in OLEDs and OPVs for improved charge transport
Agricultural ChemistryPesticide DevelopmentPotential use as a pesticide or fungicide
Herbicide PropertiesInhibits key enzymes involved in plant growth

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Computational Analysis

Crystallographic data for such compounds are typically processed using software suites like WinGX and SHELX . For example:

Parameter Target Compound Compound 8 ()
Heterocyclic Core Benzopyran-triazole Pyrazole-thiazole
Aromatic Substituent Thiophen-2-yl 3,4-Dichlorophenyl
Synthetic Method HATU-mediated coupling HATU-mediated coupling
Refinement Software SHELXL SHELXL

Research Findings and Limitations

  • Synthetic Challenges : Like Compound 8, the target compound’s synthesis requires precise control of coupling conditions to avoid side reactions, such as triazole ring decomposition .
  • Data Gaps : Comparative potency, solubility, and metabolic stability data are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure that integrates a thiophene ring , a triazole ring , and a benzopyran moiety . Its chemical formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of 296.37 g/mol. The presence of these functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the preparation of thiophene and triazole intermediates, followed by their coupling with benzopyran derivatives. Common reagents used in these reactions include azides and alkynes to facilitate the formation of the triazole ring through click chemistry .

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against various pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . The incorporation of the thiophene moiety in this compound may enhance its efficacy against microbial strains.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole-containing compounds. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . The mechanism by which this compound exerts its anticancer effects may involve modulation of specific signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a recent study examining various triazole derivatives, it was found that those with thiophene substituents exhibited enhanced activity against fungal pathogens compared to their non-thiophene counterparts. This suggests that the thiophene moiety might play a critical role in the compound's effectiveness .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (T47D). The results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors that regulate inflammation and tumor growth. By inhibiting these targets, the compound may exert anti-inflammatory and anticancer effects .

Q & A

Q. What are the common synthetic routes for preparing N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

Cyclization reactions to form the benzopyran core (e.g., using anthranilic acid derivatives and thiophene-carboxylic acid under reflux conditions in benzene or ethanol ).

Click chemistry for triazole ring formation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce the 1,2,3-triazole-thiophene moiety .

Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to attach the carboxamide group to the benzopyran scaffold .
Purification often involves recrystallization (e.g., acetone/water mixtures) or column chromatography .

  • Table 1: Representative Reaction Conditions
StepReagents/ConditionsYieldReference
Benzopyran synthesisN-Methyl anthranilic acid, thiophen-2-carboxylic acid, benzene, reflux (3 h)~70%
Triazole formationCuSO₄·5H₂O, sodium ascorbate, DMF, rt (12 h)65–80%
Amide couplingEDC, HOBt, DCM, rt (24 h)60–75%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign shifts to confirm the benzopyran core (e.g., δ 2.5–3.5 ppm for dihydro protons), triazole protons (δ 7.5–8.5 ppm), and thiophene signals (δ 6.8–7.2 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and triazole/thiophene ring vibrations .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 422.1) and purity (>98% by HPLC) .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-forming step?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
  • Catalyst loading : Optimize Cu(I) concentrations (0.1–1 mol%) to balance reactivity vs. side reactions .
  • Solvent polarity : Test DMF vs. THF/water mixtures to improve regioselectivity .
  • Temperature : Microwave-assisted synthesis (50–100°C) reduces reaction time from hours to minutes .
    Statistical tools (e.g., ANOVA) can identify significant factors. Contradictory yields in literature (e.g., 60–80% ) may arise from impurities in starting materials; use TLC or inline FTIR for real-time monitoring.

Q. How can contradictory NMR data for the benzopyran moiety be resolved?

  • Methodological Answer : Discrepancies in δ values (e.g., dihydro protons at 2.5 vs. 3.2 ppm ) may stem from:

Solvent effects : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts.

Conformational analysis : Use 2D NMR (COSY, NOESY) to identify through-space couplings between benzopyran and triazole groups .

Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal rotational barriers in the amide bond .

Q. What strategies are recommended for evaluating this compound’s biological activity?

  • Methodological Answer :
  • In vitro assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

  • Anticancer : MTT assay (IC50) on cancer cell lines (e.g., HeLa, MCF-7) .

  • SAR studies : Modify substituents (e.g., thiophene vs. phenyl on triazole) to correlate structure with activity .

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or bacterial topoisomerases .

    • Table 2: Biological Activity Data
AssayTargetResultReference
MICS. aureus8 µg/mL
IC50MCF-7 cells12 µM

Methodological Considerations

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with calibration against a certified standard .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

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